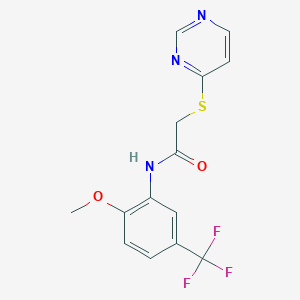

![molecular formula C17H17N5O3 B2551454 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-25-6](/img/structure/B2551454.png)

6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

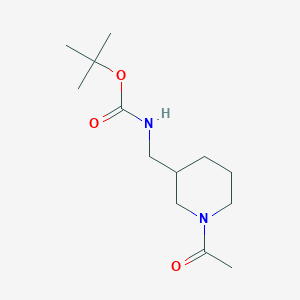

The synthesis of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. The direction of the heterocyclization has been established, providing insight into the possible mechanisms for the formation of the pyrimidine heterocycle .

Molecular Structure Analysis

Although the specific molecular structure analysis of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not detailed in the provided papers, the general structure of the 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones class of compounds can be inferred. These compounds are characterized by a fused triazole and quinazolinone ring system, which is substituted with various aryl groups .

Chemical Reactions Analysis

The papers provided do not offer specific information on the chemical reactions of 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. However, the synthesis paper suggests that the compounds in this class are likely to undergo reactions typical of triazoles and quinazolinones, which may include nucleophilic attacks at the triazole ring or electrophilic substitutions at the aryl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the specific compound are not described in the provided papers. Nonetheless, the general properties of the synthesized compounds, such as solubility, melting points, and stability, can be deduced from the nature of the heterocyclic compounds synthesized. These properties are influenced by the presence of the triazole and quinazolinone rings, as well as the substituted aryl groups .

Anticonvulsant Activity Evaluation

A related study on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which share a similar heterocyclic structure, evaluated the anticonvulsant activity of these compounds. The study found that some derivatives exhibited significant oral activity against seizures induced by maximal electroshock in mice. Two compounds, in particular, showed wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline . Although not the exact compound , this study provides a case where similar structures have been evaluated for biological activity, suggesting potential pharmacological applications for the compound class.

Applications De Recherche Scientifique

Synthesis and Characterization

- 6,6-Dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been synthesized through a three-component condensation process involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and dimedone or cyclohexanone, yielding partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structure of one such compound was confirmed via X-ray diffraction data (Lipson et al., 2006).

- Another study focused on the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, examining the direction of heterocyclization and analyzing possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).

Potential Applications in Medicinal Chemistry

- While specific papers directly focusing on 6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were not found, related compounds, such as various [1,2,4]triazoloquinazoline derivatives, have been synthesized and evaluated for medicinal applications like antihypertensive and antihistaminic activities. For instance, a study synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity, showing significant results (Alagarsamy & Pathak, 2007).

- Another research synthesized new 1-substituted-4-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and screened them for H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs (Gobinath et al., 2020).

Catalytic and Synthetic Applications

- The synthesis of bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones) catalyzed by ZnO nanoparticles was explored, showcasing a novel series prepared via a three-component reaction. This demonstrates the compound's potential in synthetic chemistry, especially under microwave irradiation and conventional heating (Abd El-Fatah et al., 2017).

Propriétés

IUPAC Name |

6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-17(2)7-12-14(13(23)8-17)15(21-16(20-12)18-9-19-21)10-3-5-11(6-4-10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAMFCTXJJFANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

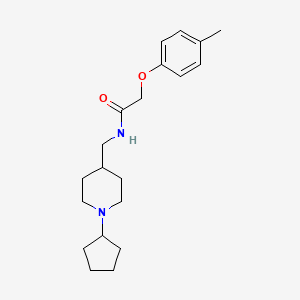

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

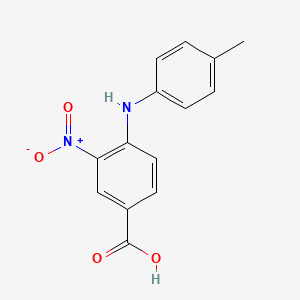

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

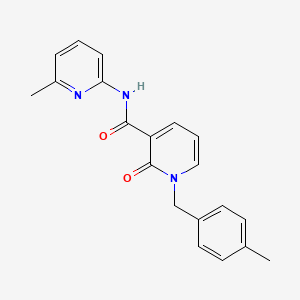

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)